molecular formula C20H24FN3O B4333356 2-bicyclo[2.2.1]hept-2-yl-N~1~-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]acetamide

2-bicyclo[2.2.1]hept-2-yl-N~1~-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]acetamide

Cat. No.: B4333356
M. Wt: 341.4 g/mol
InChI Key: HHTMCDYGMLPOFK-UHFFFAOYSA-N
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Description

2-bicyclo[221]hept-2-yl-N~1~-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]acetamide is a complex organic compound that features a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bicyclo[2.2.1]hept-2-yl-N~1~-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[2.2.1]heptane scaffold, which can be achieved through a [4 + 2] cycloaddition reaction . This scaffold is then functionalized with various substituents to introduce the desired functional groups.

The final step involves the acylation of the amine group with an acyl chloride derivative to form the acetamide linkage .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-bicyclo[2.2.1]hept-2-yl-N~1~-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles replace the leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-bicyclo[2.2.1]hept-2-yl-N~1~-[1-(4-fluorobenzyl)-5-methyl-1H

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-N-[1-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-13-8-19(23-24(13)12-14-3-6-18(21)7-4-14)22-20(25)11-17-10-15-2-5-16(17)9-15/h3-4,6-8,15-17H,2,5,9-12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTMCDYGMLPOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)F)NC(=O)CC3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bicyclo[2.2.1]hept-2-yl-N~1~-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-bicyclo[2.2.1]hept-2-yl-N~1~-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-bicyclo[2.2.1]hept-2-yl-N~1~-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-bicyclo[2.2.1]hept-2-yl-N~1~-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-bicyclo[2.2.1]hept-2-yl-N~1~-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-bicyclo[2.2.1]hept-2-yl-N~1~-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]acetamide

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